

A Comprehensive Technical Guide to 1-(3,5-Diethoxyphenyl)ethanone

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Compound of Interest

Compound Name: 1-(3,5-Diethoxyphenyl)ethanone

Cat. No.: B009516

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Abstract

This technical guide provides an in-depth analysis of **1-(3,5-Diethoxyphenyl)ethanone**, a key aromatic ketone serving as a versatile intermediate in organic synthesis. This document covers its fundamental physicochemical properties, detailed synthesis protocols with mechanistic insights, and its strategic applications in the development of complex chemical entities for research and drug discovery. By elucidating the causality behind experimental choices and grounding all claims in authoritative sources, this guide is intended to be an essential resource for researchers, chemists, and drug development professionals who utilize advanced chemical building blocks.

Introduction to 1-(3,5-Diethoxyphenyl)ethanone

1-(3,5-Diethoxyphenyl)ethanone, identified by the CAS number 103604-53-1, is a symmetrically substituted acetophenone derivative.^[1] Its structure, featuring a central benzene ring with two meta-positioned ethoxy groups and an acetyl substituent, makes it a valuable synthon in medicinal chemistry and materials science. The ethoxy groups act as moderate electron-donating groups, activating the aromatic ring towards certain electrophilic substitutions while also imparting increased lipophilicity compared to its dimethoxy analog. The acetyl group provides a reactive handle for a wide array of chemical transformations, including condensations, oxidations, reductions, and carbon-carbon bond-forming reactions. This unique combination of features allows for the strategic construction of more complex molecular architectures, positioning it as a critical starting material for targeted library synthesis and the development of novel bioactive compounds.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and research. The key identifiers and computed properties for **1-(3,5-Diethoxyphenyl)ethanone** are summarized below.

Property	Value	Source
CAS Number	103604-53-1	[1]
Molecular Formula	C ₁₂ H ₁₆ O ₃	[1]
IUPAC Name	1-(3,5-diethoxyphenyl)ethanone	[2]
Molecular Weight	208.25 g/mol	[1]
Appearance	Typically a solid or oil, depending on purity	General
Canonical SMILES	CCOC1=CC(=CC(=C1)C(=O)C)OCC	[2]
InChI Key	RTURMDDPULLFPV-UHFFFAOYSA-N	[2]
Storage Conditions	Sealed in dry, room temperature	[1]

Synthesis Pathway and Experimental Protocol

The most direct and widely employed method for the synthesis of **1-(3,5-Diethoxyphenyl)ethanone** is the Friedel-Crafts acylation of 1,3-diethoxybenzene. This classic electrophilic aromatic substitution reaction provides a high-yielding and scalable route to the target molecule.

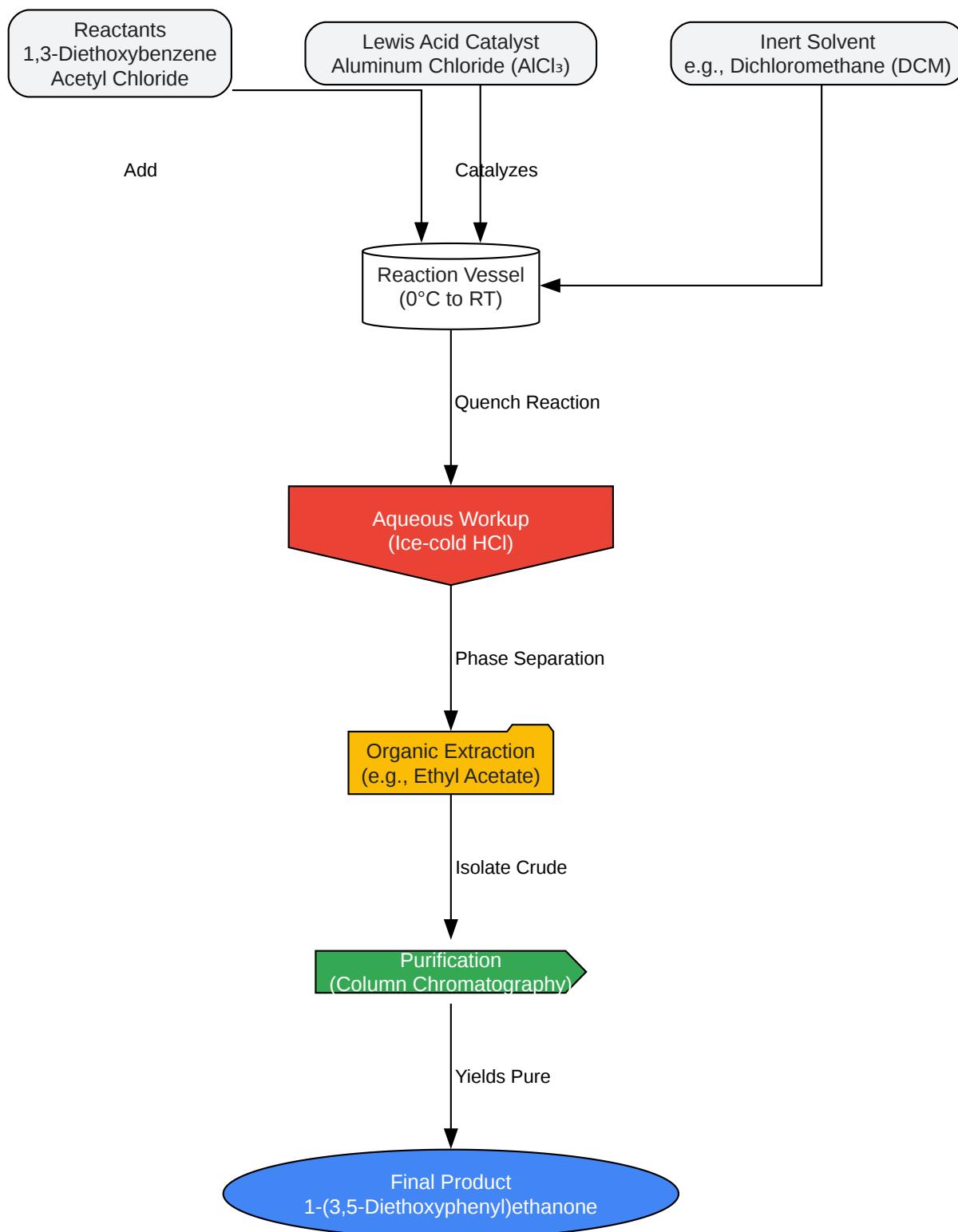
Mechanistic Rationale and Causality

The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion from an acyl halide (e.g., acetyl chloride) or anhydride (acetic anhydride) in the presence of a

Lewis acid catalyst, such as aluminum chloride (AlCl_3). The 1,3-diethoxybenzene substrate is highly activated towards electrophilic attack due to the electron-donating nature of the two ethoxy groups. These groups direct the incoming electrophile primarily to the ortho and para positions. In this case, the C2, C4, and C6 positions are activated. Steric hindrance from the adjacent ethoxy groups disfavors substitution at the C2 position, while the C4 and C6 positions are electronically and sterically favored, leading to the desired 1,3,5-trisubstituted product. Aluminum chloride is a common choice due to its high efficacy in generating the acylium ion, though milder Lewis acids can be used in certain contexts.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the Friedel-Crafts acylation process for synthesizing **1-(3,5-Diethoxyphenyl)ethanone**.

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Caption: Workflow for the synthesis of **1-(3,5-Diethoxyphenyl)ethanone**.

Detailed Experimental Protocol

This protocol is a representative method based on standard Friedel-Crafts acylation procedures and should be performed with appropriate safety precautions in a fume hood.

- **Vessel Preparation:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 100 mL).
- **Catalyst Suspension:** Cool the flask to 0°C using an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (AlCl_3 , 1.2 equivalents) to the stirred DCM.
 - **Causality:** This step is performed at 0°C to control the exothermic reaction between the Lewis acid and any trace moisture, as well as the subsequent acylation reaction. Anhydrous conditions are critical as water would deactivate the AlCl_3 catalyst.
- **Reactant Addition:** In the dropping funnel, prepare a solution of 1,3-diethoxybenzene (1.0 equivalent) and acetyl chloride (1.1 equivalents) in anhydrous DCM (20 mL). Add this solution dropwise to the AlCl_3 suspension over 30 minutes, maintaining the temperature at 0°C.
 - **Causality:** Slow, dropwise addition is essential to manage the reaction exotherm and prevent side reactions. A slight excess of acetyl chloride ensures complete consumption of the starting material.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
- **Reaction Quench:** Once the reaction is complete, cool the flask back to 0°C and slowly pour the reaction mixture over a beaker of crushed ice and concentrated hydrochloric acid (HCl).
 - **Causality:** The acidic ice-water quench serves two purposes: it hydrolyzes and deactivates the AlCl_3 catalyst, and it protonates the oxygen of the ketone, breaking up the aluminum-ketone complex to liberate the product into the organic layer.

- Extraction and Washing: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO_3) solution, and brine.
 - Causality: The HCl wash removes any remaining aluminum salts. The NaHCO_3 wash neutralizes any residual acid. The brine wash removes the bulk of the dissolved water from the organic layer.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain pure **1-(3,5-Diethoxyphenyl)ethanone**.

Applications in Research and Drug Development

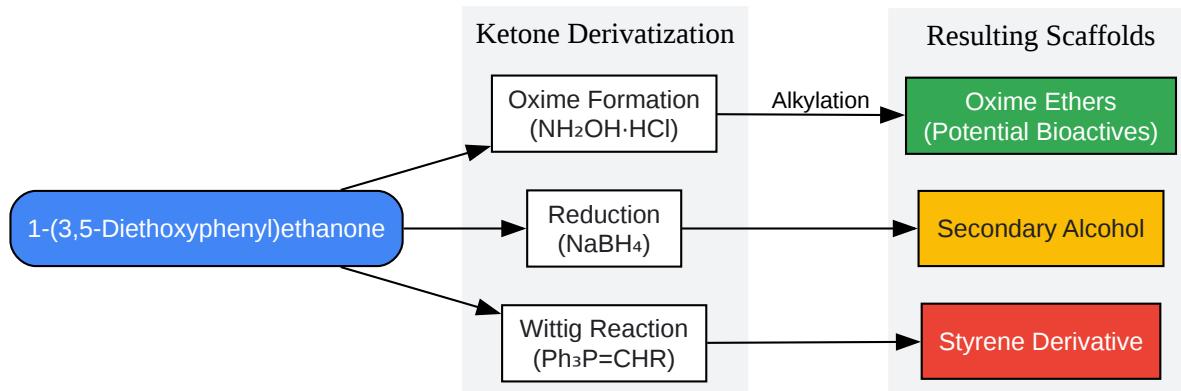
The utility of **1-(3,5-Diethoxyphenyl)ethanone** lies in its capacity to serve as a scaffold for building more elaborate molecules with potential biological activity. The ketone functional group is a versatile starting point for derivatization.

Role as a Versatile Chemical Intermediate

The true value of **1-(3,5-Diethoxyphenyl)ethanone** is realized in its role as a precursor. The ketone can be transformed into a variety of other functional groups (alcohols, alkenes, oximes, hydrazones), while the aromatic ring can undergo further substitutions if desired. This allows for systematic structural modifications to explore structure-activity relationships (SAR) in drug discovery programs. For instance, the synthesis of oxime ether derivatives from ketone precursors is a common strategy in the development of cytotoxic agents for cancer research.^[3]

Logical Pathway to Advanced Intermediates

The following diagram illustrates how **1-(3,5-Diethoxyphenyl)ethanone** can be logically transformed into more complex intermediates or final compounds, highlighting its role as a foundational building block.



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Caption: Derivatization pathways from **1-(3,5-Diethoxyphenyl)ethanone**.

Case Study: A Precursor for Bioactive Compound Synthesis

While specific drugs directly derived from **1-(3,5-Diethoxyphenyl)ethanone** are not prominently featured in public literature, its analogs, such as 1-(3,4-dimethoxyphenyl)ethanone (acetoveratrone), are known intermediates. For example, etripamil, a calcium channel blocker, contains a 3,4-dimethoxyphenyl moiety.^[4] The synthesis of such molecules often involves precursors with similar substitution patterns. The 3,5-diethoxy substitution pattern of the title compound is of significant interest for creating analogs of known drugs to modulate properties like solubility, metabolic stability, and receptor binding affinity. Researchers can use it to synthesize libraries of chalcones, pyrazoles, or other heterocyclic systems by reacting the acetyl group, thereby creating novel chemical entities for high-throughput screening.

Safety and Handling

As with any laboratory chemical, **1-(3,5-Diethoxyphenyl)ethanone** should be handled with appropriate care. While specific toxicity data is limited, compounds of this class are generally considered to be irritants.

- Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.^[5]
- Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.^{[6][7]} Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

1-(3,5-Diethoxyphenyl)ethanone is a strategically important chemical intermediate whose value is defined by its structural features and synthetic versatility. Its straightforward synthesis via Friedel-Crafts acylation, coupled with the reactive potential of its acetyl group, makes it an indispensable tool for chemists in both academic and industrial settings. This guide has provided a comprehensive overview of its properties, a detailed and reasoned synthesis protocol, and an exploration of its applications, underscoring its role in the rational design and construction of complex molecules for scientific discovery.

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